Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester
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Overview
Description
Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester is a chemical compound known for its applications in various fields, including agriculture and industry. It is an organophosphorus compound, which means it contains phosphorus bonded to carbon. This compound is often used as an insecticide and acaricide, effective against a wide range of pests .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester typically involves the reaction of phosphorus trichloride with alcohols and thiols. One common method is the reaction of phosphorus trichloride with isopropanol and methanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates and phosphates.
Reduction: It can be reduced to form phosphines and other reduced phosphorus compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Phosphorothioates, phosphates.
Reduction Products: Phosphines.
Substitution Products: Various substituted phosphorothioic esters.
Scientific Research Applications
Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its effects on enzymes and biological pathways.
Medicine: Investigated for potential therapeutic applications, including as an antiparasitic agent.
Industry: Used in the formulation of pesticides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism .
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-diethyl S-methyl ester
- Phosphorothioic acid, O,O,S-trimethyl ester
- Phosphorothioic acid, O,O-bis(1-methylethyl) S-(phenylmethyl) ester
Uniqueness
Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester is unique due to its specific ester and thiol groups, which confer distinct chemical properties and biological activity. Its effectiveness as an insecticide and acaricide, along with its relatively low toxicity to non-target organisms, makes it a valuable compound in agriculture .
Properties
CAS No. |
22907-64-8 |
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Molecular Formula |
C7H17O3PS |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-[methylsulfanyl(propan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H17O3PS/c1-6(2)9-11(8,12-5)10-7(3)4/h6-7H,1-5H3 |
InChI Key |
JHWXYJPSYKWIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)SC |
Origin of Product |
United States |
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